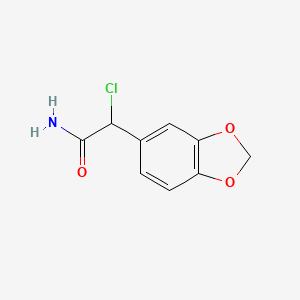

2-(1,3-苯并二氧杂环-5-基)-2-氯乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

While the specific synthesis of 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide is not detailed in the provided papers, similar compounds have been synthesized using related methods. For instance, the synthesis of functionally substituted benzoxazoles, as described in the third paper, involves the formation of a chloromethyl group on the heterocycle, which could be a step in the synthesis of chloroacetamide derivatives . Additionally, the first paper discusses the synthesis of benzo heterocycles with oxadiazole rings, which, while not the same, shares some synthetic pathways that could be relevant, such as the formation of heterocyclic rings .

Molecular Structure Analysis

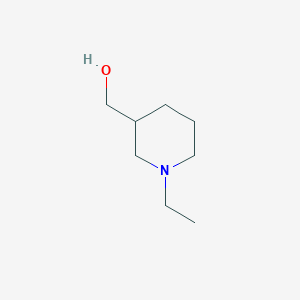

The molecular structure of 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide would include a benzodioxole ring system, which is a fused heterocycle containing oxygen atoms, and a chloroacetamide group. The presence of these functional groups can influence the compound's reactivity and interaction with biological targets. The second paper mentions the chlorination of heterocycles, which could be related to the introduction of the chloro group in the chloroacetamide moiety .

Chemical Reactions Analysis

The chemical reactions involving 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide would likely include its behavior as an electrophile due to the presence of the chloroacetamide group. The second paper discusses the electrophilic chlorination of arenes and heterocycles, which could be analogous to reactions that 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide might undergo . The reactivity of the chloro group could be exploited in further chemical transformations or in the compound's interaction with biological molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide would be influenced by its molecular structure. The benzodioxole ring might confer some degree of rigidity to the molecule, affecting its conformation and, consequently, its physical properties such as solubility and melting point. The chloroacetamide group could make the compound a polar molecule, which would also affect its solubility in different solvents. The papers provided do not give specific details on the physical and chemical properties of this compound, but the general principles of organic chemistry and the properties of similar compounds can provide some insight .

科学研究应用

-

Crystal Structures and Spectroscopic Characterization of Synthetic Cathinones

- Field: Forensic Medicine and Chemistry

- Application: Synthetic cathinones, which have a similar chemical structure to “2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide”, are flooding the European drug market . They are gaining popularity in place of cathinones that became illegal .

- Method: The structure of these new psychoactive substances (NPS) was identified by single-crystal X-ray analysis, solution nuclear magnetic resonance (NMR), UHPLC-QQQ-MS/MS and GC-MS .

- Results: The study provided detailed structural and spectroscopic characterization of these synthetic cathinones .

-

Synthesis of 2-(1,3-Benzodioxol-5-yl)ethylene-1,1,2-tricarbonitrile

- Field: Organic Chemistry

- Application: This compound, which is structurally similar to “2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide”, was synthesized .

- Method: The compound was prepared from (1,3-benzodioxol-5-ylmethylene)malononitrile and sodium cyanide, followed by oxidation using bromine .

- Results: The product was obtained as deep orange crystals with a yield of 75% .

- Anticancer Evaluation of 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles

- Field: Medicinal Chemistry

- Application: A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines .

- Method: These compounds were synthesized via a Pd-catalyzed C-N cross-coupling, and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

- Results: The study identified 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .

-

Synthesis of 2-(1,3-Benzodioxol-5-yl)ethylene-1,1,2-tricarbonitrile

- Field: Organic Chemistry

- Application: This compound, which is structurally similar to “2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide”, was synthesized .

- Method: The compound was prepared from (1,3-benzodioxol-5-ylmethylene)malononitrile and sodium cyanide, followed by oxidation using bromine .

- Results: The product was obtained as deep orange crystals with a yield of 75% .

-

Design and Synthesis of 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles

- Field: Medicinal Chemistry

- Application: A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines .

- Method: These compounds were synthesized via a Pd-catalyzed C-N cross-coupling, and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

- Results: The study identified 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .

属性

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-2-chloroacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3/c10-8(9(11)12)5-1-2-6-7(3-5)14-4-13-6/h1-3,8H,4H2,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZWISBHMAMTRHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(C(=O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90604096 |

Source

|

| Record name | 2-(2H-1,3-Benzodioxol-5-yl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90604096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide | |

CAS RN |

873380-46-2 |

Source

|

| Record name | 2-(2H-1,3-Benzodioxol-5-yl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90604096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

acetic acid](/img/structure/B1287605.png)